3,3,3-trifluoro-2-methoxypropan-1-ol
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Overview
Description
3,3,3-Trifluoro-2-methoxypropan-1-ol is a chemical compound with the molecular formula C4H7F3O2 and a molecular weight of 144.09 g/mol It is characterized by the presence of three fluorine atoms, a methoxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methoxypropan-1-ol typically involves the reaction of 3,3,3-trifluoropropene with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the addition of the methoxy group to the propene . Another method involves the decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid, which does not require a transition-metal catalyst but relies on a base to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong acids or bases as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
3,3,3-Trifluoro-2-methoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-methoxypropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy and hydroxyl groups also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-methylpropan-1-ol
- 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
- 3,3,3-Trifluoro-1,2-epoxypropane
Uniqueness
3,3,3-Trifluoro-2-methoxypropan-1-ol is unique due to the presence of both a methoxy and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
157590-84-6 |
---|---|
Molecular Formula |
C4H7F3O2 |
Molecular Weight |
144.1 |
Purity |
95 |
Origin of Product |
United States |
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